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Compound of Interest

Compound Name:
1-(4'-Methoxy-biphenyl-3-yl)-

ethanone

CAS No.: 182169-63-7

Cat. No.: B065489

Get Quote

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a functionalized biphenyl scaffold frequently utilized

as an intermediate in the synthesis of liquid crystals, non-steroidal anti-inflammatory drugs

(NSAIDs), and kinase inhibitors.[1][2][3][4] Unlike its para-substituted isomer (4-acetyl-4'-

methoxybiphenyl), the meta-substitution of the acetyl group on the biphenyl core imparts

unique steric and electronic properties, influencing metabolic stability and binding affinity in

pharmacological targets.[1][2][3]

This guide provides a definitive technical profile for CAS 182169-63-7, focusing on its

molecular weight validation, robust synthesis via Suzuki-Miyaura cross-coupling, and analytical

characterization.[1][2][3]

Table 1: Physicochemical Profile[2][3][4][5][6][7]
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Property Value Technical Note

IUPAC Name

1-[3-(4-

methoxyphenyl)phenyl]ethano

ne

Meta-acetyl substitution

pattern.[1][2][3][4]

CAS Number 182169-63-7
Distinct from the para isomer

(13021-18-6).[1][2][3][4]

Molecular Formula C₁₅H₁₄O₂
Degree of Unsaturation = 9.[1]

[2][3][4]

Average Molecular Weight 226.27 g/mol
Used for stoichiometric

calculations.[1][2][3][4]

Monoisotopic Mass 226.09938 Da

Critical for High-Resolution

Mass Spectrometry (HRMS).

[1][2][3][4]

LogP (Predicted) 3.2 ± 0.4

Lipophilic; likely requires

organic co-solvents for

bioassays.[1][2][3][4]

Topological Polar Surface Area 26.30 Å²

Suggests good membrane

permeability (Lipinski

compliant).[1][2][3][4]

Part 2: Synthetic Methodology (Suzuki-Miyaura
Coupling)
The most reliable route to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is the palladium-catalyzed

cross-coupling of 3-bromoacetophenone with 4-methoxyphenylboronic acid.[1][2][3][4] This

pathway is preferred over Friedel-Crafts acylation due to the latter's poor regioselectivity on

biphenyl substrates.[1][2][3][4]

Core Logic & Mechanism
The reaction proceeds via a catalytic cycle involving:

Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromoacetophenone.[1][2][3][4]
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Transmetallation: The boronate species transfers the 4-methoxyphenyl group to the

palladium center, facilitated by a base (activation of the boron species).[3][4]

Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).[2][3][4]

Experimental Protocol (Self-Validating)
Reagents:

Substrate A: 3-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g)[1]

Substrate B: 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol, 1.82 g)[1]

Catalyst: Pd(PPh₃)₄ (3 mol%, 0.35 g) or Pd(dppf)Cl₂ (for sterically demanding scales).[2]

Base: K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g) dissolved in minimal water.

Solvent: Toluene : Ethanol (4:1 v/v) or 1,4-Dioxane.[2][3][4]

Step-by-Step Workflow:

Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and equip it with a

magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.[2]

[3][4]

Solvation: Add 3-Bromoacetophenone and 4-Methoxyphenylboronic acid to the flask.

Dissolve in degassed Toluene/Ethanol (40 mL).

Base Addition: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous

stirring to ensure phase transfer efficiency.[2][3][4]

Catalyst Introduction: Add Pd(PPh₃)₄ quickly to minimize air exposure. The solution typically

turns yellow/orange.[2][3][4]

Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC

(Hexane:EtOAc 8:1). The starting bromide (Rf ~0.[2][3][4]6) should disappear, replaced by a

fluorescent blue spot (product).
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Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate

(3 x 30 mL).[2][3][4] Wash combined organics with brine, dry over anhydrous MgSO₄, and

concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography (Silica gel,

Hexane:EtOAc 9:1 gradient) to yield a white crystalline solid.

Visualization: Synthetic Pathway

3-Bromoacetophenone
(Electrophile) Pd(PPh3)4 (3 mol%)

K2CO3 (aq), Toluene/EtOH
90°C, 16h4-Methoxyphenylboronic Acid

(Nucleophile)

Oxidative Addition
[Ar-Pd(II)-Br]

Pd(0) Insertion Transmetallation
[Ar-Pd(II)-Ar']

Base Activation 1-(4'-Methoxy-biphenyl-3-yl)-ethanone
(Target Scaffold)

Reductive Elimination

Click to download full resolution via product page

Figure 1: Catalytic cycle for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via

Suzuki-Miyaura coupling.

Part 3: Analytical Validation & Characterization
To ensure scientific integrity, the synthesized compound must be validated against calculated

spectral data.[4] The molecular weight is the primary confirmation metric, followed by structural

elucidation via NMR.[4]

Mass Spectrometry (HRMS)
Technique: ESI-TOF (Electrospray Ionization - Time of Flight).[1][2][3][4]

Mode: Positive Ion Mode [M+H]⁺ or [M+Na]⁺.

Validation Logic:

Calculated Monoisotopic Mass: 226.0994 Da.[2][3][4]

Expected [M+H]⁺: 227.1072 Da.[2][3][4]
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Acceptance Criteria: Error < 5 ppm.

Nuclear Magnetic Resonance (NMR) Profiling
Distinguishing the 3-yl (meta) isomer from the 4-yl (para) isomer is critical.[2][3][4]

¹H NMR (400 MHz, CDCl₃) Prediction:

δ 2.65 ppm (s, 3H): Acetyl methyl group (-COCH₃).[2][3]

δ 3.86 ppm (s, 3H): Methoxy group (-OCH₃).[2][3][5]

δ 7.00 ppm (d, J = 8.8 Hz, 2H): Protons on the methoxy-ring (ortho to -OMe).[1][2]

δ 7.56 ppm (d, J = 8.8 Hz, 2H): Protons on the methoxy-ring (meta to -OMe).[1][2]

δ 7.55 ppm (t, 1H): Proton at position 5 of the acetyl-ring (triplet due to adjacent H4/H6).[2]

δ 7.75 ppm (d, 1H) & δ 7.95 ppm (d, 1H): Protons at positions 4 and 6.

δ 8.18 ppm (s, 1H): Proton at position 2 (isolated between acetyl and phenyl ring).[4]

Diagnostic Signal: This singlet is unique to the meta-substituted isomer; the para-isomer

lacks this isolated proton environment.[1][2][3][4]

Visualization: Structural Logic & Fragmentation
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Mass Spec Logic (EI/ESI)

NMR Diagnostic Signals

1-(4'-Methoxy-biphenyl-3-yl)-ethanone
MW: 226.27

[M+H]+ Peak
227.11 m/z

Protonation

Loss of Methyl (-CH3)
211 m/z

Fragmentation

Loss of Acetyl (-COCH3)
183 m/z

Fragmentation

H-2 Singlet (~8.2 ppm)
Confirms Meta-Substitution

Methoxy Singlet (~3.8 ppm)
Integrates to 3H

Click to download full resolution via product page

Figure 2: Analytical logic for structural confirmation via MS fragmentation and NMR diagnostic

peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b065489/docs?utm_src=pdf-body-img#part-1-executive-summary-molecular-identity-2-3-4
https://foodb.ca/compounds/FDB000477
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-_4-methoxyphenyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_4-methoxyphenyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Hydroxy-4-methoxyphenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-_4-methoxyphenyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_4-methoxyphenyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Hydroxy-4-methoxyphenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_4-methoxyphenyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Hydroxy-4-methoxyphenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/5103630
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-_4-methoxyphenyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Hydroxy-4-methoxyphenyl_ethanone
https://foodb.ca/compounds/FDB000477
https://www.benchchem.com/product/b065489?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065489?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]

2. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone | C15H14O2 | CID 5103630 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | CID 95693 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. rsc.org [rsc.org]

To cite this document: BenchChem. [Part 1: Executive Summary & Molecular Identity[2][3]
[4]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065489/docs#part-1-executive-summary-molecular-
identity-2-3-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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